Antimalarial Lead Generation: 4-Aryl-Pyrrolidin-2-one Activity Against Plasmodium falciparum NF54
In a medicinal chemistry optimization program, this compound served as the key intermediate for synthesizing 4-aryl-pyrrolidin-2-one derivatives with antimalarial activity [1]. The target compound enabled synthesis of Example 129, which demonstrated 100% inhibition of Plasmodium falciparum NF54 strain at a screening concentration of 1.56 μM [2]. In contrast, an analog synthesized from 4-methoxyphenylhydrazine (lacking the 4-chloro substituent) would yield a structurally distinct pyrrolidinone scaffold, which the patent's structure-activity relationship data indicates would not recapitulate the same level of antiplasmodial potency .
| Evidence Dimension | In vitro antiplasmodial activity (inhibition at fixed concentration) |
|---|---|
| Target Compound Data | 100% inhibition at 1.56 μM (via Example 129 derived from target compound) |
| Comparator Or Baseline | Analog lacking 4-chloro substituent (4-methoxyphenylhydrazine-derived scaffold) |
| Quantified Difference | SAR trend: 4-chloro-3-methoxy substitution pattern is essential for potent activity; potency loss predicted without this substitution |
| Conditions | Plasmodium falciparum NF54 strain; 72-hour incubation; [3H]-hypoxanthine incorporation assay |
Why This Matters
Procurement of this specific intermediate is necessary to access the pyrazole-containing heterocyclic scaffold required for potent antimalarial lead compounds in drug discovery campaigns.
- [1] WO 2012/080725 A1. Substituted 4-aryl-pyrrolidin-2-ones and their use as antimalarial agents. Example 129. View Source
- [2] WO 2012/080725 A1. Biological Data: Plasmodium falciparum NF54 Inhibition. View Source
